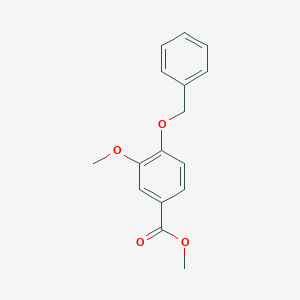

Methyl 4-(benzyloxy)-3-methoxybenzoate

概要

説明

“Methyl 4-(benzyloxy)-3-methoxybenzoate” is an organic compound. It is a derivative of benzoic acid, which is a common constituent in many natural substances . It is used in the synthesis of various other compounds .

Synthesis Analysis

The starting material, methyl 4-(benzyloxy)benzoate, can be synthesized by the reaction of methyl 4-hydroxybenzoate and benzyl chloride in K2CO3 and DMF as solvent in an ultrasonic processor . It can also undergo various reactions such as cyclization with chloro acetyl chloride and protodeboronation of pinacol boronic esters .Molecular Structure Analysis

The molecular structure of “Methyl 4-(benzyloxy)-3-methoxybenzoate” can be analyzed using various spectroscopic techniques such as FT-IR, UV–Vis, NMR, ESR, SEM, fluorescence, mass spectrometry, and elemental analysis . The structure can also be viewed using Java or Javascript .Chemical Reactions Analysis

“Methyl 4-(benzyloxy)-3-methoxybenzoate” can undergo various chemical reactions. For instance, it can participate in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It can also undergo oxidation and reduction reactions .Physical And Chemical Properties Analysis

“Methyl 4-(benzyloxy)-3-methoxybenzoate” is a colorless, non-volatile, crystalline solid that is insoluble in water but soluble in organic solvents. Its molecular weight is 317.3 . It is stable up to 150 °C .科学的研究の応用

Synthesis of Neurotrophic Compounds

Methyl 4-(benzyloxy)-3-methoxybenzoate: has been utilized in the synthesis of neurotrophic compounds such as (-)-talaumidin . Neurotrophic compounds are crucial for nerve growth and repair, and their synthesis is vital for developing treatments for neurodegenerative diseases.

Antifungal Applications

This compound has been used to create derivatives with significant antifungal properties . These derivatives have shown promise against various human pathogenic fungal strains, which is essential for developing new antifungal medications.

Synthesis of Antioxidant Agents

The compound serves as a precursor in synthesizing antioxidant agents . Antioxidants are important for protecting cells from damage caused by free radicals, and they play a role in preventing diseases related to oxidative stress.

Development of Antibacterial Agents

Research has shown that derivatives of Methyl 4-(benzyloxy)-3-methoxybenzoate exhibit antibacterial activities . This is particularly relevant in the fight against antibiotic-resistant bacteria.

Synthesis of Anti-Ulcer Medications

Some derivatives of this compound have been evaluated for their anti-ulcer activities . Given the prevalence of ulcer-related conditions, this application has significant therapeutic potential.

Inhibitors of Tuberculosis

Derivatives of Methyl 4-(benzyloxy)-3-methoxybenzoate have been studied as inhibitors of the salicylate synthase from M. tuberculosis . This is a promising avenue for tuberculosis treatment, which remains one of the world’s deadliest infectious diseases.

Safety and Hazards

“Methyl 4-(benzyloxy)-3-methoxybenzoate” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

将来の方向性

“Methyl 4-(benzyloxy)-3-methoxybenzoate” has potential applications in diverse fields such as optical materials, chemical sensors, polymer stabilizers, corrosion inhibitors, and biological research. It can be used in the synthesis of new compounds or intermediates used in a wide range of research areas .

特性

IUPAC Name |

methyl 3-methoxy-4-phenylmethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O4/c1-18-15-10-13(16(17)19-2)8-9-14(15)20-11-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPGZHXRPIFVQOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)OC)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20407895 | |

| Record name | Methyl 4-(benzyloxy)-3-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20407895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(benzyloxy)-3-methoxybenzoate | |

CAS RN |

56441-97-5 | |

| Record name | Methyl 4-(benzyloxy)-3-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20407895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

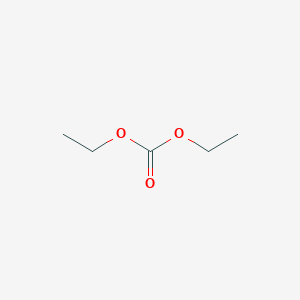

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the spatial arrangement of the aromatic rings in Methyl 4-(benzyloxy)-3-methoxybenzoate?

A1: The two aromatic rings in the Methyl 4-(benzyloxy)-3-methoxybenzoate molecule are nearly perpendicular to each other. This arrangement is described by a dihedral angle of 85.81° between the rings. []

Q2: How do the molecules of Methyl 4-(benzyloxy)-3-methoxybenzoate arrange themselves in the solid state?

A2: The crystal structure of Methyl 4-(benzyloxy)-3-methoxybenzoate reveals that the molecules are linked together in chains along the b-axis by C—H⋯O hydrogen bonds. These chains are further connected by C—H⋯π interactions, resulting in the formation of two-dimensional networks parallel to the (102) plane. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[2-Fluoro-5-(trifluoromethyl)phenyl]thio]acetonitrile](/img/structure/B41816.png)

![N-[1H-Indol-3-YL-acetyl]glycine acid](/img/structure/B41844.png)